molecular formula C8H8FNO2 B2752092 Methyl 2-(3-fluoropyridin-2-YL)acetate CAS No. 1260791-92-1

Methyl 2-(3-fluoropyridin-2-YL)acetate

Cat. No.: B2752092
CAS No.: 1260791-92-1
M. Wt: 169.155
InChI Key: ZSQJOMLUSMFKFN-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoropyridin-2-yl)acetate is a fluorinated pyridine derivative featuring a methyl ester group linked to a 3-fluoropyridine ring at the 2-position. This compound is structurally characterized by its pyridine core, which is substituted with a fluorine atom at the 3-position and an acetoxy group at the 2-position. Such esters are commonly employed as intermediates in pharmaceutical and agrochemical synthesis due to the pyridine ring’s ability to modulate electronic and steric properties, enhancing binding interactions in target molecules .

Properties

IUPAC Name

methyl 2-(3-fluoropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-7-6(9)3-2-4-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQJOMLUSMFKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoropyridin-2-YL)acetate typically involves the nucleophilic substitution reaction of a suitable pyridine derivative. One common method is the reaction of 3-fluoropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoropyridin-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3-fluoropyridin-2-YL)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(3-fluoropyridin-2-yl)acetate

  • Structure : Ethyl ester analog with an ethyl group replacing the methyl ester.
  • Impact: The ethyl group increases molecular weight (183.18 g/mol vs. 169.15 g/mol) and lipophilicity (calculated logP: ~1.2 vs.
  • Commercial Status : Discontinued (CymitQuimica, 2025) .

Substituent Modifications on the Pyridine Ring

Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate

  • Structure : Features additional methyl and fluorine substituents at the 5- and 6-positions of the pyridine ring.
  • Impact : The electron-withdrawing fluorine and electron-donating methyl groups create a polarized aromatic system, altering reactivity in cross-coupling or nucleophilic substitution reactions.
  • Molecular Weight: 197.21 g/mol (C₁₀H₁₂FNO₂) .

Methyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetate

  • Structure : Chloro and trifluoromethyl groups at the 3- and 5-positions.
  • Impact : The trifluoromethyl group enhances electronegativity and metabolic stability, while the chloro substituent introduces steric hindrance. This compound is structurally similar (94% similarity to the parent) but exhibits distinct reactivity in Suzuki-Miyaura couplings .

Heterocycle Replacement

Methyl 2-(5-fluoropyrimidin-2-yl)acetate

  • Structure : Pyrimidine ring replaces pyridine, with fluorine at the 5-position.
  • Impact : The pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, favoring interactions with biological targets (e.g., kinase inhibitors). Molecular weight decreases slightly to 170.14 g/mol (C₇H₇FN₂O₂) .

Methyl 2-fluoro-2-(2-nitrophenyl)acetate

  • Structure : Benzene ring replaces pyridine, with nitro and fluorine substituents.
  • Impact : The nitro group introduces strong electron-withdrawing effects, accelerating electrophilic aromatic substitution but increasing toxicity risks. This analog is used in reductive cyclization to synthesize fluorooxindoles .

Functional Group Additions

Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

  • Structure : Sulfanyl (-S-) linker between the ester and pyridine ring.
  • Impact: The sulfur atom enhances π-π stacking interactions and may improve metal-binding properties. Molecular weight increases to 251.23 g/mol (C₉H₈F₃NO₂S) .

Data Table: Key Structural and Commercial Attributes

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Commercial Availability Source
Methyl 2-(3-fluoropyridin-2-yl)acetate C₈H₈FNO₂ 3-F, methyl ester 169.15 Not explicitly stated
Ethyl 2-(3-fluoropyridin-2-yl)acetate C₉H₁₀FNO₂ 3-F, ethyl ester 183.18 Discontinued
Methyl 2-(5-fluoropyrimidin-2-yl)acetate C₇H₇FN₂O₂ 5-F, pyrimidine ring 170.14 Available (Combi-Blocks)
Ethyl 2-(5-fluoro-6-methyl-2-pyridyl)acetate C₁₀H₁₂FNO₂ 5-F, 6-CH₃, ethyl ester 197.21 Available (Global Supplier)
Methyl 2-(3-chloro-5-(CF₃)pyridin-2-yl)acetate C₉H₇ClF₃NO₂ 3-Cl, 5-CF₃ 253.61 Similar compounds available

Biological Activity

Methyl 2-(3-fluoropyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : Approximately 185.16 g/mol
  • Structural Features : The compound features a methyl ester functional group and a pyridine ring with a fluorine substitution at the 3-position. This unique structure enhances its lipophilicity and binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The presence of fluorine influences the compound's reactivity, allowing it to modulate enzymatic activities, which is crucial for its therapeutic efficacy.
  • Receptor Binding : It exhibits strong interactions with specific receptors, enhancing its potential as a drug candidate.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties:

  • Antibacterial Activity : Studies show that pyridine derivatives exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC Range (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
  • Antifungal Activity : Similar compounds have shown antifungal effects against strains like Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Case Studies

  • Anticancer Properties : A study evaluated the effects of pyridine derivatives on non-small cell lung cancer (NSCLC) cells, demonstrating enhanced cell growth inhibition and apoptosis induction when combined with other agents . This suggests that this compound could be investigated further as a potential anticancer agent.
  • SAR Studies : Structure-activity relationship (SAR) studies have indicated that modifications in the pyridine ring significantly affect biological activity, highlighting the importance of the fluorine substitution in enhancing potency against microbial strains .

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate pyridine derivatives and methyl acetate.
  • Reagents : Use of fluorinating agents to introduce the fluorine atom at the desired position.
  • Reaction Conditions : Standard conditions for esterification reactions are employed, often under reflux or microwave-assisted synthesis for efficiency.

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